4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine
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Overview
Description
4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and reagents such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine: This compound is similar in structure but has different fluorine substitution patterns.
3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue with a different core structure but similar functional groups.
Uniqueness
The uniqueness of 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H21F2N5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-N-ethylpyrimidin-2-amine |
InChI |
InChI=1S/C17H21F2N5/c1-2-20-17-21-6-5-16(22-17)24-9-7-23(8-10-24)12-13-3-4-14(18)15(19)11-13/h3-6,11H,2,7-10,12H2,1H3,(H,20,21,22) |
InChI Key |
GLKUPAFCAXDNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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